molecular formula C9H20Si B186969 Allyltriethylsilane CAS No. 17898-21-4

Allyltriethylsilane

Cat. No. B186969
CAS RN: 17898-21-4
M. Wt: 156.34 g/mol
InChI Key: SVGQCVJXVAMCPM-UHFFFAOYSA-N
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Description

Allyltrimethylsilane is an organosilicon compound with the formula (CH3)3SiCH2CH=CH2. The molecule consists of the trimethylsilyl group attached to the allyl group. This colorless liquid is used in organic synthesis .


Synthesis Analysis

Organosilanes have varied uses in organic chemistry from the most frequently employed protecting groups to intermediates in organic synthesis . The formal total synthesis of the synthetic and stable analog of prostacyclin, (16S)- iloprost, is described by the preparation of intermediate I via a convergent synthesis starting from readily available d-glucose .


Molecular Structure Analysis

The molecular structure of Allyltrimethylsilane consists of the trimethylsilyl group attached to the allyl group .


Chemical Reactions Analysis

Allyltrimethylsilane has been involved in various chemical reactions. For instance, it has been used in chiral-auxiliary-controlled diastereoconvergent allylation reactions of allyltrimethylsilane with diastereomeric mixtures of diarylmethanols in the presence of FeCl3 as a Lewis acid catalyst . It has also been used in highly regioselective ligand-controlled Heck-arylation reactions .


Physical And Chemical Properties Analysis

Allyltrimethylsilane has a molecular weight of 114.26 g/mol. It appears as a colorless liquid with a density of 0.719 g/cm3 and a boiling point of 84–88 °C .

Scientific Research Applications

  • Organic Synthesis Applications : Allylsilanes, including variants like Allyltriethylsilane, are key in organic synthesis, particularly in transformations involving electrophilic, radical, and organometallic processes. These transformations are notable for their stereocontrol capabilities (Chabaud, James, & Landais, 2004).

  • Synthesis of Cyclopentanols, Oxetanes, and Tetrahydrofurans : Allyldimethyltritylsilane, a compound related to this compound, has been used to synthesize cyclopentanols, oxetanes, and tetrahydrofurans via Lewis acid mediated annulation with electron-deficient olefins (Groaning, Brengel, & Meyers, 1998).

  • Deoxygenative Allylation of Aromatic Ketones : Allyltrimethylsilane, another similar compound, has been used for the deoxygenative allylation of aromatic ketones, catalyzed by indium compounds to yield terminal alkenes (Yasuda, Onishi, Ito, & Baba, 2000).

  • Cycloaddition Reactions for Ring Systems : Allyltriisopropylsilane, related to this compound, is employed in the stereoselective construction of various ring systems, such as cyclopentanes and tetrahydronaphthalenes, through Lewis acid promoted formal cycloaddition reactions (Knölker, 1997).

  • Asymmetric Allylation Catalyzed by Chiral Silver Complexes : Allyltrimethoxysilane, a compound closely related to this compound, has been employed in enantioselective allylation reactions catalyzed by chiral silver complexes (Yamamoto & Wadamoto, 2007).

  • Catalytic Allylation of Carbonyl Compounds : Allyltrimethoxysilane is also used for the catalytic allylation of various carbonyl compounds like aldehydes, ketones, and imines (Yamasaki, Fujii, Wada, Kanai, & Shibasaki, 2002).

Mechanism of Action

The carbon-silicon bond in Allyltrimethylsilane is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation. Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property—electrophiles become bound to the carbon γ to the silyl group .

Safety and Hazards

When handling Allyltrimethylsilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

There are several research directions for Allyltrimethylsilane. For instance, it has been used as a novel allylation reagent in the photoredox-catalyzed α-allylation of carbonyl compounds such as ketones, esters, and amides . It has also been used in plasma polymerization . Furthermore, it has been used in the metabolic engineering of the shikimic acid biosynthesis pathway , asymmetric synthetic organic electrochemistry and electrocatalysis , and the polymerization of Allyltrimethylsilane .

properties

IUPAC Name

triethyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Si/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGQCVJXVAMCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458256
Record name Allyltriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17898-21-4
Record name Allyltriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltriethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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